molecular formula C8H6IN B189558 4-(Iodomethyl)benzonitrile CAS No. 874-88-4

4-(Iodomethyl)benzonitrile

Cat. No. B189558
CAS RN: 874-88-4
M. Wt: 243.04 g/mol
InChI Key: XVCMLNJYQSBFPR-UHFFFAOYSA-N
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Description

4-(Iodomethyl)benzonitrile is a chemical compound with the molecular formula C₈H₆IN . It belongs to the class of benzonitriles, characterized by a nitrile group (–CN) attached to a benzene ring. The compound exhibits a sweet almond odor and is commonly used as a solvent in the perfumery and pharmaceutical industries .


Synthesis Analysis

The synthesis of 4-(Iodomethyl)benzonitrile involves introducing an iodomethyl group onto the benzene ring. Various synthetic routes exist, including halogenation of benzonitrile followed by substitution with iodomethane. Detailed experimental procedures and optimization studies are documented in relevant literature .


Molecular Structure Analysis

The molecular structure of 4-(Iodomethyl)benzonitrile has been studied using Density Functional Theory (DFT) . The calculated vibrational modes align well with experimental data. Natural bond orbital (NBO) analysis reveals charge delocalization within the molecule. Additionally, the molecular electrostatic potential (MEP) map highlights active regions of charge distribution. The heterointeraction arises due to hydrogen bonding between the C≡N group of 4-(Iodomethyl)benzonitrile and –OH groups .

Scientific Research Applications

  • High Voltage Lithium Ion Battery Improvement : Huang et al. (2014) discussed the use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium ion batteries. This compound improved the cyclic stability of the battery, enhancing its performance and lifespan (Huang et al., 2014).

  • Photoinduced Charge-Transfer Studies : Rhinehart et al. (2012) investigated the charge-transfer dynamics of 4-(Dimethylamino)benzonitrile. Their research provides insights into the complex charge-transfer mechanisms and the interaction of different molecular states, which are essential for understanding photophysical processes in similar compounds (Rhinehart et al., 2012).

  • Understanding Dual Fluorescence Mechanisms : Kochman et al. (2015) used 4-(N,N-Dimethylamino)benzonitrile (DMABN) to study the mechanisms of dual fluorescence. This research is crucial for the development of advanced materials and technologies in fields like optoelectronics and molecular electronics (Kochman et al., 2015).

  • Corrosion Inhibition Studies : Chaouiki et al. (2018) explored the use of benzonitrile derivatives as corrosion inhibitors for mild steel, demonstrating their effectiveness in protecting against corrosion in acidic environments. This research is significant for industrial applications where corrosion resistance is critical (Chaouiki et al., 2018).

  • Electrolyte Solvent in Dye Sensitized Solar Cells : Latini et al. (2014) demonstrated the beneficial effect of benzonitrile as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs). The use of benzonitrile ensured long-term stability and maintained efficiency, contributing to the development of more reliable and efficient solar cells (Latini et al., 2014).

properties

IUPAC Name

4-(iodomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCMLNJYQSBFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CI)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355782
Record name 4-(iodomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Iodomethyl)benzonitrile

CAS RN

874-88-4
Record name 4-(iodomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium iodide (99 mg, 0.660 mmol) and 4-(chloromethyl)benzonitrile (100 mg, 0.660 mmol) were dissolved in Acetone (Volume: 2.199 mL) and allowed to stir at room temperature for 4 hours. The resulting solid was filtered and the filtrate concentrated to obtain 4-(iodomethyl)benzonitrile (130 mg, 0.535 mmol, 81% yield) as an orange oil. It was taken directly to the next step without characterization and purification. N-benzyl-1-(1H-indole-2-carbonyl)-N-methylpiperidine-4-carboxamide (100 mg, 0.266 mmol) was dissolved in 1.0 mL of DMF and added to a suspension of sodium hydride (12.78 mg, 0.320 mmol) in 2.0 of DMF. The reaction was stirred at 80° C. for 10 minutes before adding 4-(iodomethyl)benzonitrile (129 mg, 0.533 mmol) dissolved in 2.0 mL of DMF. The reaction was allowed to stir overnight. After 18 hours, the reaction was cooled to room temperature before diluting with water and ethyl acetate. The organic phase was washed with water followed by saturated sodium chloride, dried over magnesium sulfate, filtered and concentrated. The crude material was purified via column chromatography using 50% ethyl acetate/hexanes to 100% ethyl acetate. The purification provided product as a white solid. (Yield: 50 mg, white solid) 1H-NMR (400 MHz, DMSO-d6) 7.78-7.67, 7.66-7.57, 7.49, 7.43-7.01, 6.80-6.68, 5.65-5.51, 4.62, 4.54-3.83, 3.16-2.83, 2.75, 2.35-2.26, 1.80-1.24
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2.199 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Tan, SA Wang, Z Yan, J Liu, J Wei… - Angewandte Chemie …, 2021 - Wiley Online Library
Oxygenation reactions with molecular oxygen (O 2 ) as the oxygen source provides a green and straightforward strategy for the construction of O‐containing compounds. Demonstrated …
Number of citations: 18 onlinelibrary.wiley.com
J Saiter, T Guérin, M Donnard… - European Journal of …, 2021 - Wiley Online Library
Owing to the high interest in the OCF 3 group for pharmaceutical and agrochemical applications, trifluoromethoxylation received great attention in the last years with several new …
K Balaraman, S Kyriazakos, R Palmer… - Synthesis, 2022 - thieme-connect.com
A highly efficient method for C–F bond functionalization of a broad variety of activated and unactivated aliphatic substrates with inexpensive lithium iodide is presented. Primary, …
Number of citations: 3 www.thieme-connect.com
J Szarapinska-Kwaszewska, M Sobis… - Genetica …, 1988 - agro.icm.edu.pl
Mutągenicity of 102 new and 6 known chemical compounds—mostly pesticides—has been studied using the bacterial Ames test. Seventeen compounds were found to be mutagenic for …
Number of citations: 3 agro.icm.edu.pl
JA Sindac, SJ Barraza, CJ Dobry, J Xiang… - Journal of medicinal …, 2013 - ACS Publications
Neurotropic alphaviruses, which include western equine encephalitis virus (WEEV) and Fort Morgan virus, are mosquito-borne pathogens that infect the central nervous system causing …
Number of citations: 30 pubs.acs.org
JS Ruso, N Rajendiran, RS Kumaran - Journal of the Korean Chemical …, 2014 - Citeseer
A facile transformation of aryl aldehydes to benzyl iodides through one-pot reductive iodination is reported. This protocol displays remarkable functional group tolerance and the title …
Number of citations: 2 citeseerx.ist.psu.edu

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